methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate
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Overview
Description
Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitroethenyl group and a benzoate ester. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitroethenyl Group: The nitroethenyl group can be introduced via a nitration reaction, where a nitro group is added to an ethylene moiety.
Esterification: The final step involves the esterification of the furan derivative with benzoic acid to form the benzoate ester.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Furan derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The furan ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar compounds to methyl 2-(5-{2-nitrovinyl}-2-furyl)benzoate include:
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound also contains a furan ring and a nitro group but differs in the substitution pattern and the presence of a fluorine atom.
Other Furan Derivatives: Compounds like 2-furoic acid and its derivatives share the furan ring structure but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24g/mol |
IUPAC Name |
methyl 2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-14(16)12-5-3-2-4-11(12)13-7-6-10(20-13)8-9-15(17)18/h2-9H,1H3/b9-8+ |
InChI Key |
BFRHKXCHHSREIY-CMDGGOBGSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-] |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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